

# Rhizochalinin: A Marine-Derived Sphingolipid with Potent Anticancer Activity

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## Compound of Interest

Compound Name: Rhizochalinin

Cat. No.: B15139298

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## An In-depth Technical Guide for Researchers and Drug Development Professionals

### Executive Summary

**Rhizochalinin** is a semi-synthetic cytotoxic sphingolipid derived from the marine natural product rhizochalin, which was first isolated from the sponge *Rhizochalina incrustata*. As the aglycone of rhizochalin, **Rhizochalinin** has demonstrated significant potential as an anticancer agent across a range of preclinical models, including castration-resistant prostate cancer (CRPC) and glioblastoma (GBM). Its multifaceted mechanism of action, which includes the induction of apoptosis, cell cycle arrest at the G2/M phase, and modulation of key signaling pathways such as Akt and AMP-activated protein kinase (AMPK), positions it as a compelling candidate for further drug development. This document provides a comprehensive overview of the chemical properties, biological activities, and mechanisms of action of **Rhizochalinin**, along with detailed experimental protocols for its study.

### Chemical Properties and Structure

**Rhizochalinin** is a "two-headed" sphingolipid-like compound, characterized by a long aliphatic chain with amino groups at both ends. The absence of the galactose moiety, present in its parent compound rhizochalin, is a key structural feature that contributes to its enhanced cytotoxicity.

- Molecular Formula: C<sub>34</sub>H<sub>68</sub>N<sub>2</sub>O<sub>8</sub> (as rhizochalin)

- Chemical Class: Sphingolipid
- Source: Semi-synthetic derivative of rhizochalin, isolated from the marine sponge *Rhizochalina incrustata*.<sup>[1]</sup>
- Key Feature: It is the aglycone of rhizochalin, and this structural modification is critical for its enhanced ability to suppress androgen receptor (AR) signaling.

## Biological Activities and Therapeutic Potential

**Rhizochalinin** exhibits a broad spectrum of anticancer activities, primarily through cytotoxicity and cytostatic effects. Its efficacy has been demonstrated in several cancer types, with particularly promising results in aggressive and treatment-resistant cancers.

### Anticancer Activity in Prostate Cancer

In models of castration-resistant prostate cancer, **Rhizochalinin** has shown significant efficacy. It reduces cell viability and proliferation in various prostate cancer cell lines.<sup>[2]</sup> Notably, it is highly active in cell lines that express the androgen receptor splice variant 7 (AR-V7), a key driver of resistance to standard anti-androgen therapies.<sup>[2]</sup> The pro-apoptotic activity of **Rhizochalinin** is more pronounced in AR-V7-positive cell lines like 22Rv1 and VCaP compared to AR-negative lines such as PC-3 and DU145.<sup>[2][3]</sup> In vivo studies using mouse xenograft models of PC-3 and 22Rv1 cells have confirmed that **Rhizochalinin** significantly reduces tumor growth.<sup>[2]</sup>

### Anticancer Activity in Glioblastoma

**Rhizochalinin** is also highly active in human glioblastoma cell lines and patient-derived glioma stem-like neurosphere models.<sup>[4]</sup> Its activity in glioblastoma is mediated through the induction of apoptosis, G2/M-phase cell cycle arrest, and the inhibition of autophagy.<sup>[4]</sup> Furthermore, proteomic analysis has revealed that suppression of the Akt pathway is a major biological effect of **Rhizochalinin** in glioblastoma cells.<sup>[4]</sup>

## Quantitative Data Summary

The cytotoxic effects of **Rhizochalinin** have been quantified across various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC<sub>50</sub>) values and its

effects on the cell cycle.

Table 1: IC50 Values of **Rhizochalinin** in Human Cancer Cell Lines (48h treatment)

Cell Line	Cancer Type	Androgen Receptor Status	IC50 (μM)	Reference
<b>PC-3</b>	<b>Prostate Cancer</b>	<b>AR-negative</b>	<b>1.12</b>	<b>[2]</b>
DU145	Prostate Cancer	AR-negative	1.33	[2]
22Rv1	Prostate Cancer	AR-V7 positive	0.49	[2]
VCaP	Prostate Cancer	AR-V7 positive	0.54	[2]
LNCaP	Prostate Cancer	AR-positive	0.94	[2]
U87	Glioblastoma	-	Not explicitly stated, but highly active	[4]

| T98G | Glioblastoma | - | Not explicitly stated, but highly active [[4] |

Table 2: Effect of **Rhizochalinin** on Cell Cycle Distribution in PC-3 Prostate Cancer Cells (48h treatment)

Treatment	% of Cells in G0/G1 Phase	% of Cells in S Phase	% of Cells in G2/M Phase	Reference
<b>Control</b>	<b>Data not available</b>	<b>Data not available</b>	<b>Data not available</b>	

| **Rhizochalinin** | Data not available | Data not available | Significant increase [[3] |

Note: While the exact percentages were not provided in the searched literature, a significant G2/M arrest was consistently reported for PC-3 cells.

## Mechanism of Action

**Rhizochalinin** exerts its anticancer effects through multiple mechanisms, including the induction of programmed cell death, disruption of the cell cycle, and modulation of critical cell signaling pathways.

### Induction of Apoptosis

**Rhizochalinin** is a potent inducer of apoptosis in cancer cells. This is evidenced by DNA fragmentation and the activation of caspases.[2] The pro-apoptotic effects are particularly strong in AR-V7-positive prostate cancer cells.[3]

### Cell Cycle Arrest

Treatment with **Rhizochalinin** leads to a significant accumulation of cells in the G2/M phase of the cell cycle, particularly in PC-3 prostate cancer cells.[3] This indicates that **Rhizochalinin** interferes with the mitotic progression of cancer cells, ultimately leading to cell death.

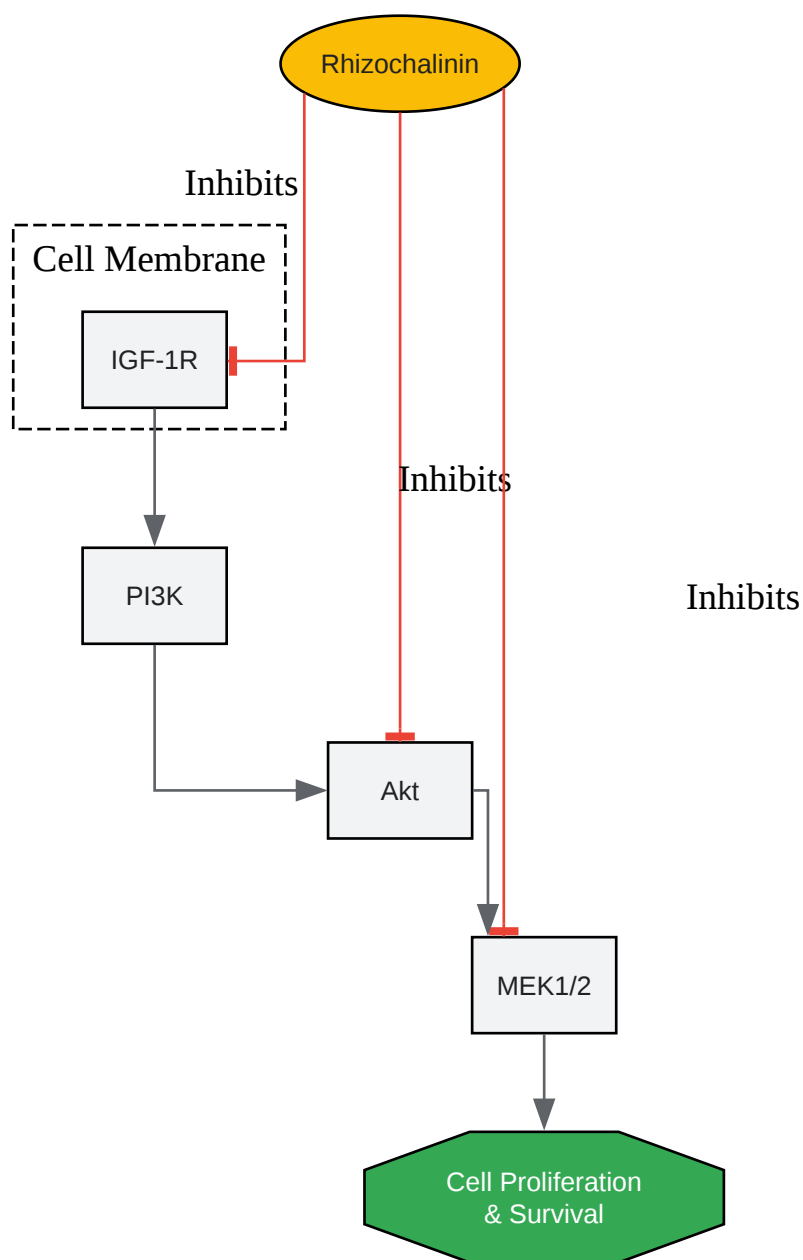
### Inhibition of Autophagy

In both prostate cancer and glioblastoma, **Rhizochalinin** has been shown to inhibit pro-survival autophagy.[3][4] This is a crucial mechanism, as autophagy can promote the survival of cancer cells under stress and contribute to drug resistance. The inhibition of autophagy is indicated by an increase in the level of LC3B-II protein.[3]

### Modulation of Signaling Pathways

**Rhizochalinin**'s anticancer effects are underpinned by its ability to modulate key signaling pathways that are often dysregulated in cancer.

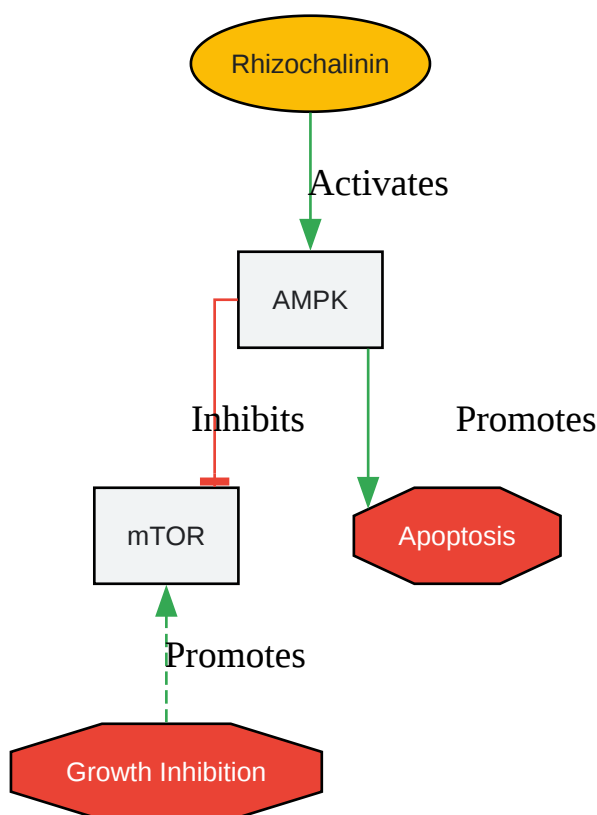
In glioblastoma cells, proteomic studies have identified the suppression of the Akt signaling pathway as a primary effect of **Rhizochalinin**. This is confirmed by the reduced phosphorylation of Akt, as well as its downstream effectors IGF-1R and MEK1/2.[4]



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Caption: **Rhizochalalin**-mediated inhibition of the Akt signaling pathway.

In colon cancer cells, the aglycone of rhizochalin induces apoptosis through the activation of AMP-activated protein kinase (AMPK). Activated AMPK is a key energy sensor that can inhibit cell growth and proliferation.



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Caption: **Rhizochalinin**-mediated activation of the AMPK signaling pathway.

## Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activities of **Rhizochalinin**.

### Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of **Rhizochalinin** on cancer cell lines and to calculate IC50 values.

- Materials:
  - Cancer cell lines (e.g., PC-3, 22Rv1, U87)
  - 96-well plates

- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- **Rhizochalinin** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
- Microplate reader
- Procedure:
  - Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
  - Prepare serial dilutions of **Rhizochalinin** in complete culture medium.
  - Remove the overnight medium from the cells and add 100 µL of the **Rhizochalinin** dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
  - Incubate the plate for 48 hours at 37°C in a humidified 5% CO<sub>2</sub> incubator.
  - Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
  - Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
  - Measure the absorbance at 570 nm using a microplate reader.
  - Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> value using a dose-response curve.

## Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

- Materials:
  - Treated and control cells
  - Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
  - Flow cytometer
- Procedure:
  - Treat cells with **Rhizochalinin** at the desired concentrations for 48 hours.
  - Harvest both adherent and floating cells and wash them twice with cold PBS.
  - Resuspend the cells in 1X binding buffer to a concentration of  $1 \times 10^6$  cells/mL.
  - Transfer 100  $\mu$ L of the cell suspension to a flow cytometry tube.
  - Add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of PI to the cell suspension.
  - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
  - Add 400  $\mu$ L of 1X binding buffer to each tube.
  - Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

## Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle.

- Materials:
  - Treated and control cells
  - PBS



- 70% cold ethanol
- Propidium Iodide (PI) staining solution (containing PI and RNase A)
- Flow cytometer
- Procedure:
  - Treat cells with **Rhizochalinin** for 48 hours.
  - Harvest the cells, wash with PBS, and centrifuge.
  - Resuspend the cell pellet in 500  $\mu$ L of cold PBS.
  - While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
  - Incubate the cells at 4°C for at least 2 hours (or overnight).
  - Centrifuge the fixed cells and wash with PBS to remove the ethanol.
  - Resuspend the cell pellet in 500  $\mu$ L of PI staining solution.
  - Incubate for 30 minutes at room temperature in the dark.
  - Analyze the samples by flow cytometry. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

## Western Blot Analysis of Signaling Proteins

This protocol is used to detect changes in the expression and phosphorylation status of proteins in the Akt and AMPK signaling pathways.

- Materials:
  - Treated and control cell lysates
  - RIPA buffer with protease and phosphatase inhibitors
  - BCA Protein Assay Kit

- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-AMPK (Thr172), anti-AMPK, anti-LC3B)
- HRP-conjugated secondary antibodies
- ECL detection reagent
- Procedure:
  - Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
  - Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
  - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary antibody (diluted in blocking buffer, typically 1:1000) overnight at 4°C.
  - Wash the membrane three times with TBST.
  - Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:2000-1:5000) for 1 hour at room temperature.
  - Wash the membrane three times with TBST.
  - Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
  - Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Caption: General experimental workflow for characterizing **Rhizochalinin**.

## Conclusion and Future Directions

**Rhizochalinin** is a novel marine-derived compound with compelling preclinical evidence of potent anticancer activity, particularly in challenging malignancies like castration-resistant prostate cancer and glioblastoma. Its ability to induce apoptosis, cause G2/M cell cycle arrest, and modulate key oncogenic signaling pathways highlights its potential as a therapeutic agent.

Future research should focus on:

- **Pharmacokinetic and Pharmacodynamic Studies:** To optimize dosing and delivery for in vivo applications.
- **Combination Therapies:** Investigating synergistic effects with existing chemotherapies and targeted agents, especially in resistant tumors.
- **Target Identification:** Further elucidation of the direct molecular targets of **Rhizochalinin** to better understand its mechanism of action.
- **Clinical Translation:** Moving towards early-phase clinical trials to evaluate its safety and efficacy in cancer patients.

The unique chemical structure and multifaceted biological activities of **Rhizochalinin** make it a highly promising lead compound in the ongoing search for novel and effective cancer therapies from marine sources.

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